N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Description

Chemical Structure and Properties

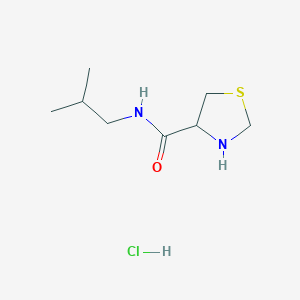

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride (CAS: CID 24698203) is a heterocyclic compound with a thiazolidine core (a five-membered ring containing nitrogen and sulfur) and a 2-methylpropyl carboxamide substituent. Its molecular formula is C₈H₁₆N₂OS·HCl, with a molecular weight of 236.75 g/mol. Key structural features include:

- SMILES: CC(C)CNC(=O)C1CSCN1

- InChIKey: IIGLJRVIJNZVSB-UHFFFAOYSA-N

Predicted collision cross-section (CCS) values for its ionic forms (e.g., [M+H]⁺ at m/z 221.09, CCS 179.4 Ų) suggest moderate polarity and compact molecular geometry.

Properties

IUPAC Name |

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2OS.ClH/c1-6(2)3-9-8(11)7-4-12-5-10-7;/h6-7,10H,3-5H2,1-2H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJWXWVTAZVGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Overview of Thiazolidine Compounds

Thiazolidines are a class of heterocyclic compounds characterized by a thiazolidine ring structure. They have been extensively studied for their pharmacological potential, particularly in the fields of oncology and infectious diseases. The biological activity of thiazolidine derivatives is often influenced by various substituents on the ring structure, which can enhance or modify their therapeutic effects.

Anticancer Activity

Research has shown that thiazolidine derivatives exhibit significant anticancer properties. For instance, a study highlighted that certain thiazolidin-4-ones can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Key Findings:

- Induction of Apoptosis : Compounds similar to this compound have demonstrated the ability to increase annexin V-FITC-positive apoptotic cells significantly .

- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at specific phases (S and G2/M), leading to reduced cell proliferation in cancerous cells .

Antimicrobial Activity

Thiazolidine derivatives also show promising antimicrobial properties. The inhibition of bacterial growth through enzyme inhibition has been noted, particularly against strains like Staphylococcus aureus and Klebsiella pneumoniae. The mechanism often involves the disruption of bacterial metabolic processes by targeting specific enzymes .

Table 1: Antimicrobial Efficacy of Thiazolidine Derivatives

| Compound | Target Bacteria | Inhibition (%) | Reference |

|---|---|---|---|

| 4e | Staphylococcus aureus | 80.69% | |

| 4g | Klebsiella pneumoniae | 79.46% |

Anti-inflammatory and Other Biological Activities

Thiazolidine compounds are also recognized for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Additional Activities:

- Antioxidant Properties : Some studies suggest that thiazolidines exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases .

- Antidiabetic Effects : Certain thiazolidine derivatives have been evaluated for their antidiabetic potential, showing promise in improving insulin sensitivity and glucose metabolism .

Case Studies and Clinical Implications

Several case studies have documented the efficacy of thiazolidine derivatives in clinical settings. For example, a compound structurally related to this compound was subjected to the NCI-60 human tumor cell line assay, demonstrating broad-spectrum anticancer activity with IC50 values ranging from low micromolar to sub-micromolar concentrations across various cancer types .

Scientific Research Applications

Pharmacological Properties

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride and its derivatives have been studied for various pharmacological activities. Some notable properties include:

- Anticancer Activity : Thiazolidin-4-one derivatives, including N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide, have shown significant anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and exhibit cytotoxic effects against various cancer cell lines . The structural diversity of thiazolidinones allows for the development of multi-target enzyme inhibitors that may lead to novel anticancer drugs.

- Anti-Diabetic Effects : Compounds in the thiazolidine family are known for their hypoglycemic effects. For instance, pioglitazone, a thiazolidinedione, is widely used in diabetes management due to its ability to improve insulin sensitivity . Similar derivatives may hold potential as therapeutic agents in diabetes treatment.

- Antioxidant Activity : Thiazolidinones have also demonstrated antioxidant properties, which can help mitigate oxidative stress-related diseases. This activity is crucial in the prevention of chronic conditions such as cardiovascular diseases and neurodegenerative disorders .

Synthetic Methodologies

The synthesis of this compound involves various innovative methodologies that enhance yield and efficiency:

- One-Pot Synthesis : Recent advancements have introduced one-pot synthesis techniques involving the reaction of aromatic amines with mercaptoacetic acid under solvent-free conditions. This method not only simplifies the synthesis process but also improves product yield .

- Nanomaterial-Based Synthesis : Researchers have explored nanomaterial-assisted synthesis routes that facilitate the formation of thiazolidinone derivatives with high efficiency and reduced environmental impact. These green chemistry approaches are gaining traction in pharmaceutical development .

Case Studies and Research Findings

Several studies highlight the applications of this compound in clinical and experimental settings:

Case Study 1: Anticancer Research

A study published in 2023 evaluated the anticancer efficacy of various thiazolidinone derivatives against breast cancer cell lines. The results indicated that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to standard chemotherapeutics . This research underscores the potential of N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide as a lead compound for developing new cancer treatments.

Case Study 2: Diabetes Management

Another investigation focused on the hypoglycemic effects of thiazolidinones in diabetic animal models. The findings revealed that these compounds significantly reduced blood glucose levels and improved insulin sensitivity, suggesting their viability as therapeutic agents for diabetes management .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidine-Carboxamide Derivatives

N-(Cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide Hydrochloride (CAS: 1251923-95-1)

- Molecular Formula : C₈H₁₄N₂OS·HCl (MW: 222.73 g/mol).

- Key Difference : Substitution of 2-methylpropyl with a cyclopropylmethyl group .

N-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxamide Hydrochloride (CAS: 1251923-09-7)

- Molecular Formula : C₁₁H₁₃N₂O₂S·HCl (MW: 288.75 g/mol).

- Key Difference : Aromatic 4-methoxyphenyl substituent replaces the aliphatic 2-methylpropyl group.

- Impact : The methoxy group enhances electron-donating properties and polarity, which may improve solubility or enable π-π interactions in biological targets.

General Trends in Thiazolidine Derivatives

Compounds with Related Heterocyclic Cores

1-(4-Methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-ylcarbonyl)piperidine-3-yl]-1H-benzoimidazole-2-carboxamide Hydrochloride

- Key Features : Combines a benzoimidazole core with a 2-methylpropyl group and morpholine-piperidine substituents.

- Pharmacological Relevance : Exhibits renin inhibitory activity , validated by X-ray crystallography (characteristic lattice spacing peaks at 26.43±0.2 Å).

- Contrast : The benzoimidazole core and complex substituents enable renin binding, unlike the simpler thiazolidine-carboxamide structure of the target compound.

Anagliptin Hydrochloride (DPP-4 Inhibitor)

- Structure: Contains a pyrrolidine core (similar to thiazolidine) but with a cyanopyrrolidine substituent.

- Pharmacological Activity : Potent DPP-4 inhibitor used in diabetes treatment (IC₅₀ < 10 nM).

- Contrast: The target compound lacks the cyanopyrrolidine motif critical for DPP-4 binding, suggesting divergent biological targets.

Research Implications and Knowledge Gaps

- Structural Insights : The 2-methylpropyl group in the target compound may confer unique steric or hydrophobic interactions, but the absence of pharmacological data limits hypothesis-driven research.

- Synthetic Feasibility : Discontinuation of the compound suggests challenges in synthesis or purification, contrasting with more accessible analogs.

- Future Directions : Computational modeling (e.g., molecular docking) could predict binding affinities for targets like DPP-4 or renin, guided by structural analogs.

Preparation Methods

Condensation of Cysteine Derivatives with Aldehydes

One common approach involves the condensation of L-cysteine or its derivatives with aldehydes or ketones, followed by cyclization:

- Reaction:

$$

\text{Cysteine derivative} + \text{Aldehyde} \rightarrow \text{Thiazolidine intermediate}

$$ - Conditions:

Typically performed under mild acidic or neutral conditions, with reflux in ethanol or aqueous media.

Cyclization from 2-Aminothiazoles

Alternatively, 2-aminothiazoles can be cyclized with appropriate carboxylic acid derivatives:

- Reaction:

$$

\text{2-Aminothiazole} + \text{Carboxylic acid derivative} \rightarrow \text{Thiazolidine derivative}

$$ - Reagents:

Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) facilitates amide bond formation.

Formation of the Carboxamide Group

The carboxamide moiety is introduced through amidation of the carboxylic acid or ester intermediate:

-

- Amine derivatives (e.g., ammonia or primary amines)

- Coupling agents such as EDC, DCC (dicyclohexylcarbodiimide), or carbonyldiimidazole (CDI)

Procedure:

Activation of the carboxylic acid (or ester) followed by nucleophilic attack by the amine to form the amide linkage.

Conversion to Hydrochloride Salt

The final step involves converting the free base to its hydrochloride salt:

Method:

Dissolution of the free base in anhydrous ethanol or methanol, followed by bubbling or addition of hydrogen chloride gas or HCl solution (e.g., 1 M HCl in diethyl ether).Outcome:

Formation of This compound , which precipitates out and is purified via recrystallization.

Summary of the Synthetic Route

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Formation of thiazolidine core | Cysteine derivative + aldehyde | Cyclization to form ring |

| 2 | Alkylation | Isobutyl halide + base | Introduce 2-methylpropyl group |

| 3 | Amidation | Carboxylic acid derivative + amine + coupling agent | Attach carboxamide group |

| 4 | Salt formation | HCl gas or HCl solution | Convert to hydrochloride salt |

Research Findings and Data Tables

Recent studies highlight specific reaction yields, conditions, and purification techniques:

| Method | Key Reagents | Yield | Conditions | Notes |

|---|---|---|---|---|

| Cyclization of cysteine derivatives | Cysteine + aldehyde | 60-80% | Reflux, aqueous/ethanol | Mild acid/base catalysis |

| Alkylation with isobutyl halides | Isobutyl bromide + NaH | 50-70% | DMSO, room temperature | Controlled addition to prevent over-alkylation |

| Amidation | Carboxylic acid + amine + EDC/DMAP | 70-85% | Room temperature, inert atmosphere | Purification via chromatography |

| Salt formation | HCl gas | Quantitative | Room temperature | Recrystallization from ethanol |

Q & A

Q. What synthetic routes are recommended for preparing N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride?

The compound can be synthesized via coupling reactions using reagents like T3P (propane phosphonic acid anhydride) and Boc-protected intermediates. For example, in related thiazolidine derivatives, Boc-protected carboxylic acids are reacted with amines (e.g., 2-methylpropylamine) in THF or acetonitrile, followed by deprotection and salt formation with HCl. Post-reaction purification involves extraction (ethyl acetate/brine), drying (Na₂SO₄), and concentration .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Use ¹H-NMR (DMSO-d₆) to confirm structural integrity, with characteristic shifts for thiazolidine protons (δ 3.0–4.5 ppm) and amide NH (δ 7.5–8.5 ppm). For example, similar compounds show distinct peaks for cyclopropylmethyl or isobutyl substituents .

- Mass Spectrometry (MS) : ESI-MS or HRMS can verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions). Reported m/z values for analogs range from 200–600 .

- HPLC : Purity assessment ≥98% via reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. How should solubility and formulation challenges be addressed?

The hydrochloride salt form improves aqueous solubility. For in vitro assays, dissolve in DMSO (up to 111 mg/mL) or water (22 mg/mL). Pre-filter solutions (0.2 µm) to avoid particulate interference. Stability studies recommend storage at –20°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Test coupling agents like T3P vs. DCC/HOBt to reduce side products .

- Solvent Optimization : Compare THF vs. acetonitrile for better solubility of intermediates.

- Temperature Control : Maintain 0–5°C during acyl chloride additions to minimize racemization .

Q. How to resolve discrepancies in spectral data (e.g., NMR or MS)?

- Isotopic Labeling : Use ¹³C-NMR or 2D-COSY to assign ambiguous proton environments.

- X-ray Crystallography : For definitive stereochemical confirmation, particularly if chiral centers are present .

- Comparative Analysis : Cross-reference with analogs (e.g., cyclopentylmethyl derivatives) to validate shifts .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

- Backbone Modifications : Replace the 2-methylpropyl group with cyclobutylmethyl or cyclopentylmethyl to assess steric effects on bioactivity .

- Functional Group Substitution : Introduce electron-withdrawing groups (e.g., Cl, F) to the thiazolidine ring to evaluate metabolic stability .

- Pharmacophore Mapping : Use docking studies with reported kinase targets (e.g., kinesin inhibitors) to prioritize synthetic targets .

Q. How to assess stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .

- Plasma Stability : Test in human plasma (37°C, 1–6 hours) to predict in vivo half-life .

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity?

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and inhibitor concentrations.

- Off-Target Profiling : Screen against related targets (e.g., kinesin vs. kinase families) to rule out cross-reactivity .

Q. Why do synthetic yields vary across published protocols?

- Impurity Interference : Use preparative HPLC to isolate intermediates and reduce side reactions (e.g., over-alkylation) .

- Moisture Sensitivity : Ensure anhydrous conditions during HCl salt formation to prevent hydrolysis .

Methodological Tables

| Parameter | Conditions | Reference |

|---|---|---|

| Solubility (DMSO) | 111 mg/mL | |

| HPLC Purity | ≥98% (C18 column, 254 nm) | |

| Stability (pH 7.4) | >90% intact after 24 hours at 37°C |

| Synthetic Step | Key Reagents | Yield |

|---|---|---|

| Amide Coupling | T3P, DIEA, THF | 70–85% |

| Deprotection | HCl/dioxane | >90% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.